
PF-8380 Hydrochloride: A Technical Guide to a
Potent Autotaxin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-8380 hydrochloride

Cat. No.: B15575814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-8380 hydrochloride, a potent and

specific inhibitor of the enzyme autotaxin (ATX). This document consolidates key chemical

properties, biological activities, and experimental data to serve as a comprehensive resource

for researchers in pharmacology and drug development.

Chemical and Physical Properties
PF-8380 is a small molecule inhibitor of autotaxin. The hydrochloride salt is often used in

experimental settings.

Property PF-8380 Hydrochloride PF-8380 (Free Base)

CAS Number 2070015-01-7[1] 1144035-53-9[2]

Molecular Weight 514.79 g/mol [1] 478.33 g/mol

Molecular Formula C22H22Cl3N3O5 C22H21Cl2N3O5

Mechanism of Action: Targeting the ATX-LPA
Signaling Axis
PF-8380 exerts its biological effects by potently inhibiting autotaxin (ATX), a key enzyme in the

lysophosphatidic acid (LPA) signaling pathway.[3] ATX is a lysophospholipase D that catalyzes
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the conversion of lysophosphatidylcholine (LPC) into LPA.[2] LPA is a bioactive signaling lipid

that interacts with a family of G protein-coupled receptors (GPCRs), known as LPA receptors

(LPARs), to mediate a wide range of cellular processes. These processes include cell

proliferation, migration, survival, and angiogenesis.[3][4]

The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases,

including cancer, inflammation, and fibrosis.[3][5] By inhibiting ATX, PF-8380 effectively

reduces the production of LPA, thereby attenuating the downstream signaling cascades that

contribute to these pathological conditions.[6] Specifically, PF-8380 has been shown to

abrogate radiation-induced Akt activation, a critical pro-survival pathway in cancer cells.[7]
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Diagram 1: PF-8380 Mechanism of Action.

Biological Activity and Potency
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PF-8380 is a highly potent inhibitor of ATX, demonstrating nanomolar efficacy in various

assays. Its inhibitory activity has been characterized in both isolated enzyme preparations and

more complex biological systems like whole blood.

Assay Type Species/System Substrate IC50

Isolated Enzyme

Assay
Human - 2.8 nM[2][3]

Isolated Enzyme

Assay
Rat FS-3 1.16 nM[2]

Whole Blood Assay Human - 101 nM[2][3]

In Vitro Experimental Data
In vitro studies have been instrumental in elucidating the cellular effects of PF-8380, particularly

in the context of cancer biology. Treatment of glioblastoma cell lines with PF-8380 has been

shown to decrease cell migration and invasion, and to enhance sensitivity to radiation therapy.

[6]

Cell Line Treatment Effect Quantitative Result

GL261 (murine

glioblastoma)

1 µM PF-8380 + 4 Gy

Irradiation
Decreased Migration 33% reduction[1]

U87-MG (human

glioblastoma)

1 µM PF-8380 + 4 Gy

Irradiation
Decreased Migration 17.9% reduction[1]

GL261 (murine

glioblastoma)

1 µM PF-8380 + 4 Gy

Irradiation
Decreased Invasion 35.6% reduction[1]

U87-MG (human

glioblastoma)

1 µM PF-8380 + 4 Gy

Irradiation
Decreased Invasion 31.8% reduction[1]

In Vivo Pharmacokinetics and Efficacy
The pharmacokinetic profile of PF-8380 has been evaluated in rats, demonstrating good oral

bioavailability and systemic exposure. In vivo studies have confirmed its ability to significantly
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reduce LPA levels in both plasma and at sites of inflammation.

Pharmacokinetic Parameters in Rats
Parameter Value

Clearance 31 mL/min/kg[1]

Volume of Distribution (Vdss) 3.2 L/kg[1]

Effective Half-life (t1/2) 1.2 h[1]

Oral Bioavailability 43-83%[1]

In Vivo Efficacy
Animal Model Dose and Route Effect

Rat Air Pouch (Inflammation) 30 mg/kg, oral
>95% reduction in plasma and

air pouch LPA levels[3]

Rat Adjuvant-Induced Arthritis 30 mg/kg, oral

Reduced inflammatory

hyperalgesia, comparable to

30 mg/kg naproxen[3]

Experimental Protocols
Wound Healing/Scratch Assay for Cell Migration
This protocol is a representative method for assessing the effect of PF-8380 on cancer cell

migration in vitro.
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1. Seed cells (e.g., GL261, U87-MG)
in a multi-well plate

2. Grow to confluent monolayer

3. Create a 'scratch' with a
sterile pipette tip

4. Wash with PBS to remove debris

5. Pre-treat with 1 µM PF-8380 or
DMSO (vehicle control) for 45 min

6. Irradiate with 4 Gy (optional,
for radiosensitization studies)

7. Incubate at 37°C, 5% CO2
for 20-24 hours

8. Fix with 70% ethanol and
stain with 1% methylene blue

9. Quantify cell migration into the
scratched area using microscopy

Click to download full resolution via product page

Diagram 2: Wound Healing Assay Workflow.
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Detailed Methodology:

Cell Seeding: Plate glioblastoma cells (e.g., GL261 or U87-MG) in a 6-well plate and culture

until they form a confluent monolayer.

Scratch Creation: Using a sterile 200 µL pipette tip, create a linear scratch in the cell

monolayer.

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached

cells and debris.

Treatment: Add fresh media containing either 1 µM PF-8380 or a corresponding

concentration of the vehicle (e.g., DMSO) as a control. Incubate for 45 minutes.[6]

Irradiation (Optional): For radiosensitization studies, irradiate the cells with a dose of 4 Gy.[6]

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 20-24 hours to allow for

cell migration.[7]

Fixation and Staining: Fix the cells with 70% ethanol and then stain with a 1% methylene

blue solution.[7]

Quantification: Capture images of the scratch at multiple points using a microscope. Quantify

cell migration by counting the number of cells that have moved into the initially cell-free area.

Normalize these counts to the density of the surrounding cell monolayer.[6]

Conclusion
PF-8380 hydrochloride is a valuable research tool for investigating the roles of the autotaxin-

lysophosphatidic acid signaling pathway in health and disease. Its high potency, specificity, and

demonstrated in vivo activity make it a suitable compound for preclinical studies in oncology,

inflammation, and other research areas where the ATX-LPA axis is a therapeutic target. This

guide provides a foundational understanding of PF-8380's properties and applications,

intended to facilitate its effective use in a laboratory setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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